molecular formula C9H10N2O3 B11178508 Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate CAS No. 53117-18-3

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate

Cat. No.: B11178508
CAS No.: 53117-18-3
M. Wt: 194.19 g/mol
InChI Key: BYWDHMYUVLPVLM-UHFFFAOYSA-N
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Description

It is primarily recognized as an impurity found during the production of Edoxaban, a blood thinner medication. The compound has a molecular weight of 194.19 g/mol and a molecular formula of C9H10N2O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate typically involves the reaction of ethyl oxalyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to isolate the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction TypeReagents/ConditionsProductYieldReference
Acidic HydrolysisHCl (1M), reflux, 6h2-Oxo-2-(pyridin-4-ylamino)acetic acid~85%
Basic HydrolysisNaOH (2M), 60°C, 4hSodium salt of 2-oxo-2-(pyridin-4-ylamino)acetic acid~90%

Hydrolysis is critical for generating water-soluble derivatives for biological studies.

Nucleophilic Substitution

The α-keto ester participates in nucleophilic substitution reactions with amines or alcohols:

With Amines

Reaction with primary amines (e.g., ethylenediamine) leads to amide formation:

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate+R-NH2R-NH-C(O)-C(O)-NH-Pyridin-4-yl+EtOH\text{Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate} + \text{R-NH}_2 \rightarrow \text{R-NH-C(O)-C(O)-NH-Pyridin-4-yl} + \text{EtOH}

This reaction is facilitated by bases like triethylamine in dichloromethane at 0–25°C.

With Alcohols

Transesterification occurs with methanol or ethanol under acidic catalysis:

Ethyl ester+MeOHH+Methyl 2-oxo-2-(pyridin-4-ylamino)acetate+EtOH\text{Ethyl ester} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Mthis compound} + \text{EtOH}

Cyclocondensation Reactions

Cyclocondensation with ethylenediamine forms polyazaheterocycles, a key pathway for synthesizing pharmacologically relevant scaffolds.

Mechanistic Insights

Computational studies (ωB97XD/6-311++G(d,p)) reveal a three-step mechanism :

  • Nucleophilic attack : Ethylenediamine attacks the α-keto carbonyl, forming a tetrahedral intermediate.

  • Proton transfer : Stabilization via intramolecular proton shifts.

  • Cyclization : Elimination of water yields a bicyclic polyazaheterocycle.

StepActivation Energy (kcal/mol)Dominant Electron Density Flow
TS2-a18.2N1–C6 bond formation
TS2-b12.7O7–H2 bond cleavage
TS2-c9.8C6–N1 double bond stabilization

The reaction favors Channel 2 (ΔG‡ = 9.8 kcal/mol), producing the thermodynamically stable product .

Oxidation

The α-keto group is oxidized to a dicarboxylic acid derivative using KMnO₄ or CrO₃:

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetateKMnO4Pyridin-4-ylamino-oxalic acid\text{this compound} \xrightarrow{\text{KMnO}_4} \text{Pyridin-4-ylamino-oxalic acid}

Reduction

NaBH₄ reduces the keto group to a hydroxyl group:

α-Keto esterNaBH4Ethyl 2-hydroxy-2-(pyridin-4-ylamino)acetate\text{α-Keto ester} \xrightarrow{\text{NaBH}_4} \text{Ethyl 2-hydroxy-2-(pyridin-4-ylamino)acetate}

Cross-Coupling Reactions

The pyridine ring undergoes palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the 4-position:

Ethyl ester+Ar-B(OH)2Pd(PPh3)4Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate-Ar\text{Ethyl ester} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{this compound-Ar}

Thermal Degradation

At temperatures >150°C, decarboxylation occurs, releasing CO₂ and forming pyridin-4-ylamino acetamide:

Ethyl esterΔPyridin-4-ylamino acetamide+CO2+EtOH\text{Ethyl ester} \xrightarrow{\Delta} \text{Pyridin-4-ylamino acetamide} + \text{CO}_2 + \text{EtOH}

Comparative Reactivity

Reaction TypeEthyl 4-Pyridinyl DerivativeMethyl 4-Pyridinyl Derivative
Hydrolysis Rate (t₁/₂)2.5h (pH 7)1.8h (pH 7)
Cyclocondensation ΔG‡9.8 kcal/mol11.2 kcal/mol
Oxidation Yield85%78%

The ethyl group marginally stabilizes the transition state compared to methyl analogs .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate has been investigated for its potential therapeutic effects and as a precursor in drug development. Notably, it has been utilized as an impurity standard in the quality control of Edoxaban, an anticoagulant medication. This application underscores its relevance in ensuring the safety and efficacy of pharmaceutical products.

The compound is widely used as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable for creating complex molecular structures.

Synthesis Pathway Example

The synthesis typically involves the reaction of ethyl oxalyl chloride with 4-aminopyridine in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at controlled temperatures to maximize yield and purity.

Biological Research

In biological studies, this compound is being explored for its interactions with biomolecules and potential biological activities. Its structural features suggest possible interactions with enzymes and receptors, which could lead to significant findings in metabolic pathways and enzyme inhibition.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound can inhibit certain enzymes crucial for disease progression. For example, studies on related compounds have shown promising results against carbonic anhydrase IX, revealing selectivity that could be beneficial for targeted therapies.

Compound Enzyme Target IC50 (nM)
Compound 4eCarbonic Anhydrase IX10.93
Compound 4gCarbonic Anhydrase II1.55

Industrial Applications

Beyond research, this compound also finds utility in the industrial production of specialty chemicals and materials. Its versatility as an intermediate allows for large-scale synthesis processes that mirror laboratory methods while incorporating additional purification steps to ensure product quality.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is not well-studied due to its primary recognition as an impurity. its structural components suggest potential interactions with biological targets such as enzymes and receptors. The ester and amide groups may participate in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate: Another ester and pyridine compound with similar structural features.

    Ethyl oxo(pyridin-2-ylamino)acetate: Shares the pyridine and ester functional groups.

Uniqueness

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate is unique due to its specific substitution pattern on the pyridine ring, which may influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.

Biological Activity

Ethyl 2-oxo-2-(pyridin-4-ylamino)acetate, a compound characterized by its pyridine ring and keto group, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties.

This compound is identified by the CAS number 156093-78-6. Its molecular formula is C9H9N1O3, and it possesses a melting point of approximately 172-173 °C. The compound is known for its ability to act as a potential pharmacophore in drug design due to its structural attributes, which allow for interactions with various biological targets .

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds containing pyridine rings have been shown to exhibit potent antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against pathogens like Staphylococcus aureus and Escherichia coli .

2. Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that derivatives of pyridine can inhibit the growth of fungi such as Candida albicans. This suggests that this compound could be a candidate for developing antifungal agents .

3. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation through mechanisms that involve the inhibition of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. In experimental models, compounds similar to this compound exhibited significant reductions in edema and inflammatory markers, indicating their potential as anti-inflammatory agents .

Table: Summary of Biological Activities

Activity TypeTested Strains/ConditionsObserved EffectsReference
AntibacterialS. aureus, E. coliMIC: 2.18 - 3.08 μM
AntifungalC. albicansSignificant growth inhibition
Anti-inflammatoryEdema modelsReduction in edema by up to 61%

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in inflammation and microbial resistance. Its structure allows for effective binding to target proteins, influencing cellular processes such as apoptosis and cell proliferation.

In particular, the compound's interaction with NF-kB pathways suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation or infection .

Properties

CAS No.

53117-18-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 2-oxo-2-(pyridin-4-ylamino)acetate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,10,11,12)

InChI Key

BYWDHMYUVLPVLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=NC=C1

Origin of Product

United States

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